Cyclopropanesulfonyl isocyanate
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Overview
Description
Cyclopropanesulfonyl isocyanate is an organic compound with the molecular formula C4H5NO3S. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is known for its reactivity and versatility in organic synthesis, making it valuable in various chemical applications.
Preparation Methods
Cyclopropanesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with a suitable isocyanate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve the use of phosgene-free processes to minimize environmental and safety concerns .
Chemical Reactions Analysis
Cyclopropanesulfonyl isocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It readily participates in nucleophilic substitution reactions with alcohols, amines, and water, forming carbamates, ureas, and other derivatives
Cycloaddition: It can undergo [2+2] cycloaddition reactions with alkenes, leading to the formation of cyclobutane derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropanesulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers utilize it in the development of enzyme inhibitors and other biologically active compounds.
Medicine: It plays a role in the synthesis of drug candidates and therapeutic agents.
Industry: It is employed in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds .
Mechanism of Action
The mechanism of action of cyclopropanesulfonyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This leads to the formation of carbamates, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Cyclopropanesulfonyl isocyanate can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Toluene diisocyanate: Widely used in the production of polyurethane foams.
Hexamethylene diisocyanate: Used in the manufacture of non-yellowing polyurethane coatings
This compound is unique due to its cyclopropane ring, which imparts specific reactivity and stability characteristics, making it suitable for specialized applications in organic synthesis and material science.
Properties
Molecular Formula |
C4H5NO3S |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
N-(oxomethylidene)cyclopropanesulfonamide |
InChI |
InChI=1S/C4H5NO3S/c6-3-5-9(7,8)4-1-2-4/h4H,1-2H2 |
InChI Key |
HGGMVMDVFQWMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N=C=O |
Origin of Product |
United States |
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